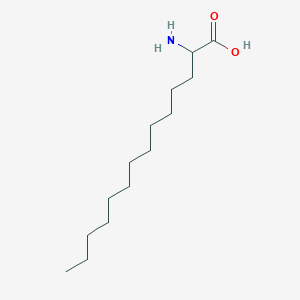

2-Aminotetradecanoic acid

Description

2-Aminotetradecanoic acid is a long-chain α-amino acid with a 14-carbon backbone (tetradecanoic acid) and an amino group (-NH₂) at the second carbon position. Its molecular formula is C₁₄H₂₉NO₂, and it shares structural similarities with both proteinogenic amino acids (e.g., glycine, alanine) and non-proteinogenic, synthetic amino acids. Unlike ω-amino acids (e.g., 12-aminododecanoic acid), where the amino group is terminal, the α-position of this compound confers distinct physicochemical properties, such as altered solubility and reactivity, due to the proximity of the amino and carboxyl groups.

Key properties include:

- Molecular weight: 243.39 g/mol

- Solubility: Low water solubility due to the long hydrophobic chain; soluble in organic solvents like ethanol or DMSO.

- Applications: Potential use in lipid-based drug delivery systems, surfactants, or as a monomer for polyamide synthesis .

Properties

IUPAC Name |

2-aminotetradecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H29NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13(15)14(16)17/h13H,2-12,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXKPGXJOLWHFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H29NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7145-63-3 | |

| Record name | NSC74445 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74445 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminotetradecanoic acid typically involves the reaction of tetradecanoic acid with ammonia or an amine under specific conditions. One common method is the reductive amination of tetradecanoic acid using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps for purification and crystallization to ensure high purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Acid-Base Reactions and Zwitterion Formation

Like all α-amino acids, 2-aminotetradecanoic acid undergoes zwitterionic tautomerization in aqueous solutions. The carboxyl group (-COOH) donates a proton to the amine group (-NH₂), forming a dipolar ion with a positively charged ammonium (-NH₃⁺) and a negatively charged carboxylate (-COO⁻) .

Key properties influencing reactivity :

| Property | Value | Source |

|---|---|---|

| Molecular weight | 243.39 g/mol | |

| pKa (carboxyl) | ~2.3 (estimated) | |

| pKa (amine) | ~9.6 (estimated) |

This zwitterionic state enables salt formation with counterions (e.g., Na⁺, K⁺) or other charged biomolecules . For example, the carboxylate can interact with cationic residues (e.g., lysine) in peptides, stabilizing tertiary structures .

Peptide Bond Formation

This compound participates in solid-phase peptide synthesis (SPPS) when protected with a fluorenylmethyloxycarbonyl (Fmoc) group at the α-amine.

Reaction Steps :

-

Fmoc Protection :

-

The amine group is protected with Fmoc-Cl (9-fluorenylmethyl chloroformate) to prevent unwanted side reactions.

-

Reaction :

-

-

Coupling to Resin :

-

The Fmoc-protected derivative is anchored to 2-chlorotrityl resin via its carboxyl group.

-

-

Deprotection and Elongation :

Typical Reaction Conditions :

| Parameter | Value | Source |

|---|---|---|

| Coupling time | 1 hour | |

| Temperature | Room temperature | |

| Solvent | DMF |

Functionalization of the Hydrocarbon Chain

-

Esterification : The carboxyl group reacts with alcohols (e.g., methanol) in acidic conditions to form esters.

-

Amidation : Reaction with amines (e.g., ethylenediamine) forms amide derivatives, though this is less common in peptide workflows .

Limitations and Stability Considerations

Scientific Research Applications

Peptide Synthesis

Role in Peptide Construction:

2-Aminotetradecanoic acid serves as a crucial building block in the synthesis of peptides. Its long carbon chain enhances hydrophobic interactions, which can improve the stability and functionality of peptides in biological systems. This property is particularly valuable in solid-phase peptide synthesis, enabling the creation of complex and functional peptides for various applications in biochemistry and molecular biology .

Case Study: Peptide Activity Studies

In a study where this compound was incorporated into peptide sequences, researchers observed enhanced binding affinity to specific receptors compared to non-modified peptides. This underscores the importance of side-chain modifications in peptide design, suggesting that this compound can significantly influence peptide efficacy.

Drug Development

Enhancing Therapeutic Efficacy:

The unique structure of this compound allows for modifications that can enhance the efficacy and selectivity of drug candidates. It is extensively used in the development of peptide-based therapeutics, which are increasingly recognized for their specificity and reduced side effects compared to traditional small-molecule drugs .

Bioconjugation Applications:

The compound is also instrumental in bioconjugation processes, linking peptides to other biomolecules. This capability is crucial for developing targeted therapies and diagnostics in the biomedical field, enhancing drug delivery systems' efficacy .

Biotechnology

Protein Engineering:

In biotechnology, this compound aids in modifying proteins to improve their stability and functionality. Such modifications are essential for developing better diagnostic tools and therapeutics, particularly in creating biocatalysts that can operate under various conditions .

Case Study: Fatty Acid Interaction

Research indicates that fatty acids similar to tetradecanoic acid can modulate mitochondrial function and reduce oxidative stress in cellular models. This suggests potential therapeutic applications related to mitochondrial pathways due to its fatty acid component.

Neuroscience

Neuropeptide Research:

The compound is valuable in neuroscience research, particularly in studying neuropeptides and their roles in signaling pathways. Understanding these pathways can contribute to advancements in treatments for neurological disorders .

Potential Neuroprotective Effects:

Studies have indicated that this compound may exhibit neuroprotective properties, making it a candidate for further investigation into therapies for neurodegenerative diseases .

Cosmetic Formulations

Skin Care Applications:

Due to its biocompatibility, this compound finds applications in cosmetic products aimed at skin repair and anti-aging treatments. Its properties can enhance product efficacy and compatibility with skin tissues .

Mechanism of Action

The mechanism of action of 2-Aminotetradecanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to form hydrogen bonds and ionic interactions with proteins and enzymes, influencing their activity. The long hydrophobic chain enables it to integrate into lipid membranes, affecting membrane fluidity and function .

Comparison with Similar Compounds

Chain Length Variants

2-Aminotetradecanoic acid belongs to a homologous series of α-amino acids with varying carbon chain lengths. Key comparisons include:

Trends :

- Solubility decreases with increasing chain length due to the dominance of hydrophobic interactions.

- Thermal stability improves with longer chains, making this compound suitable for high-temperature industrial processes .

Positional Isomers

The position of the amino group significantly impacts chemical behavior:

Key Insight: α-amino acids like this compound exhibit dual functionality (amine and carboxylate), enabling applications in catalysis or biomaterials, whereas ω-amino acids are preferred for polyamide synthesis .

Branched and Substituted Analogs

Branching or substitutions alter steric effects and reactivity:

Notable Contrast: Branched analogs (e.g., 2-amino-2-methylbutyric acid) resist enzymatic degradation, whereas straight-chain derivatives like this compound integrate more readily into lipid membranes .

Biological Activity

2-Aminotetradecanoic acid, also known as myristic acid amine, is a derivative of myristic acid (tetradecanoic acid), which is a saturated fatty acid with a 14-carbon chain. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The chemical formula for this compound is . Its structure features an amino group attached to the tetradecanoic acid backbone, which may influence its solubility and interaction with biological membranes.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that compounds similar to this aminolipid exhibit moderate in vitro antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

A study focused on linear aminolipids, including those with an N-terminal glycine unit, demonstrated that these compounds possess varying degrees of antimicrobial activity. The IC50 values for certain derivatives ranged from 22 to 145 μg/mL against MRSA, indicating a significant potential for therapeutic applications in combating resistant bacterial strains .

Antioxidant Activity

In addition to antimicrobial properties, this compound may also exhibit antioxidant activities. Research on cyanobacterial extracts containing long-chain fatty acids, including tetradecanoic acid derivatives, suggests that these compounds can scavenge free radicals and reduce oxidative stress . The antioxidant capacity is crucial for mitigating cellular damage and may contribute to the compound's overall therapeutic profile.

Summary of Biological Activities

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the presence of the amino group enhances its interaction with microbial membranes or cancer cell surfaces, potentially disrupting their integrity or function.

Q & A

Q. Table 1. Comparison of Analytical Techniques for this compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.